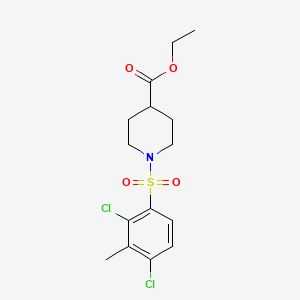amine CAS No. 1206119-51-8](/img/structure/B603103.png)
[(4-Chloro-3-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-ethoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a chlorinated phenyl ring, with an ethoxy substituent and a hydroxypropylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-ethoxyphenyl)sulfonylamine typically involves multiple steps:
Chlorination: The starting material, 3-ethoxyphenol, undergoes chlorination using reagents like chlorine gas or thionyl chloride to introduce the chlorine atom at the 4-position.
Sulfonylation: The chlorinated intermediate is then subjected to sulfonylation using reagents such as sulfonyl chlorides in the presence of a base like pyridine to form the sulfonyl chloride derivative.
Amination: The sulfonyl chloride derivative is reacted with 2-hydroxypropylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3-ethoxyphenyl)sulfonylamine can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) in solvents like dichloromethane or water.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in solvents like ether or THF (Tetrahydrofuran).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chloro-3-ethoxyphenyl)sulfonylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and polymers.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (4-Chloro-3-ethoxyphenyl)sulfonylamine depends on its application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of enzymes that interact with the sulfonamide group, disrupting their normal function.
Chemical Reactivity: In organic synthesis, its reactivity is primarily due to the presence of the sulfonyl and hydroxy groups, which can participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-3-methoxyphenyl)sulfonylamine
- (4-Chloro-3-ethoxyphenyl)sulfonylamine
- (4-Bromo-3-ethoxyphenyl)sulfonylamine
Uniqueness
(4-Chloro-3-ethoxyphenyl)sulfonylamine is unique due to the specific combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of the ethoxy group at the 3-position and the hydroxypropylamine group provides a unique steric and electronic environment that can influence its interactions with biological targets and its behavior in chemical reactions.
Propriétés
Numéro CAS |
1206119-51-8 |
|---|---|
Formule moléculaire |
C11H16ClNO4S |
Poids moléculaire |
293.77g/mol |
Nom IUPAC |
4-chloro-3-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO4S/c1-3-17-11-6-9(4-5-10(11)12)18(15,16)13-7-8(2)14/h4-6,8,13-14H,3,7H2,1-2H3 |
Clé InChI |
PWBNBZDHIJWBQL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC(C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603021.png)
![1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603023.png)

![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
![Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603026.png)
![Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate](/img/structure/B603028.png)
![5-ethoxy-N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B603032.png)

![bis{4-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603036.png)
![2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole](/img/structure/B603038.png)
amine](/img/structure/B603039.png)
amine](/img/structure/B603041.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine](/img/structure/B603042.png)
![(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine](/img/structure/B603043.png)
